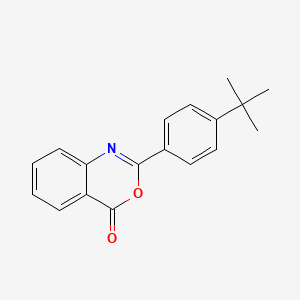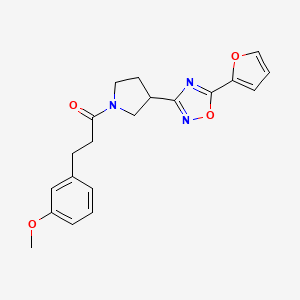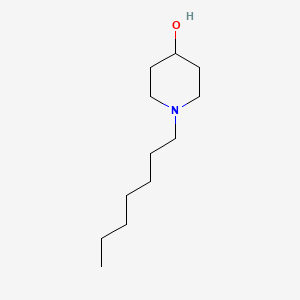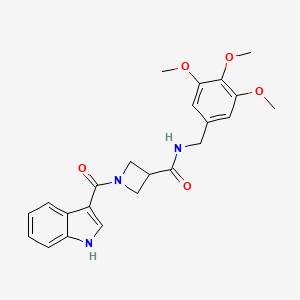
1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(o-tolyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that regulates cellular metabolism, and its activation has been shown to have therapeutic potential in various diseases, including diabetes, cancer, and cardiovascular disease.
Scientific Research Applications
Urea-Methylamine Mixtures in Osmolyte Functions
Urea derivatives are known to play roles in osmolyte functions, particularly in marine organisms that accumulate urea and methylamines to counteract environmental water stress. This combination acts to stabilize proteins, with research illustrating the thermodynamic compensation of urea and trimethylamine N-oxide (TMAO) interactions with proteins (Lin & Timasheff, 1994).
Metabolic Fate and Drug Metabolism
Studies on urea derivatives, such as phenacetylurea, have uncovered their metabolic pathways, including hydrolysis and methylation processes, highlighting the importance of urea compounds in drug metabolism and excretion (Tatsumi et al., 1967).
Hydrolysis of Urea Derivatives
Research into the hydrolysis of substituted urea pesticides has contributed to understanding their environmental fate and degradation mechanisms. Such studies inform the design of more environmentally benign pesticides and understand their persistence and breakdown in aquatic environments (Gatidou & Iatrou, 2011).
Interaction with Biological Macromolecules
Investigations into Schiff bases containing urea groups have revealed interactions with DNA, suggesting applications in the design of drugs targeting genetic material. This research underscores the potential of urea derivatives in medicinal chemistry and drug design (Ajloo et al., 2015).
properties
IUPAC Name |
1-(2-hydroxy-4-methoxy-2-methylbutyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-11-6-4-5-7-12(11)16-13(17)15-10-14(2,18)8-9-19-3/h4-7,18H,8-10H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUQVUXCVKSNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C)(CCOC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide](/img/structure/B2591587.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)quinoline-8-sulfonamide](/img/structure/B2591591.png)
![N-butyl-N'-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea](/img/structure/B2591592.png)


![N-[(1R,2S)-2-(1-Phenylpyrazol-4-yl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2591596.png)
![(E)-16-(4-chlorobenzylidene)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B2591598.png)
![1,3-dimethyl-8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2591602.png)

![4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B2591604.png)